3-azidobenzoic Acid

概要

説明

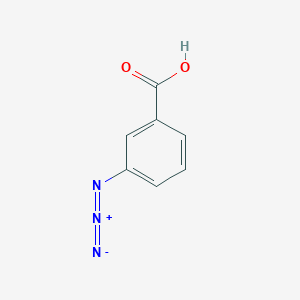

3-Azidobenzoic Acid is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzoic acid where the hydrogen atom at the meta position is replaced by an azide group. This compound is known for its applications in click chemistry and as a precursor in the synthesis of various organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: 3-Azidobenzoic Acid can be synthesized through the diazotization of 3-aminobenzoic acid followed by a reaction with sodium azide. The process involves the following steps:

Diazotization: 3-Aminobenzoic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

化学反応の分析

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms 1,2,3-triazole derivatives under mild conditions, widely used in bioconjugation and materials science .

| Reaction | Conditions | Product | Applications |

|---|---|---|---|

| CuAAC with terminal alkynes | Cu(I) catalyst, RT to 60°C, aqueous/organic solvent | 1,4-disubstituted triazoles | Biomolecule labeling, polymer synthesis |

Mechanism :

-

Coordination of Cu(I) to alkyne, forming copper acetylide.

-

Cycloaddition with azide via a stepwise process (non-concerted).

Example : Reaction with phenylacetylene produces 3-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid, confirmed by SERS (surface-enhanced Raman spectroscopy) at 2235 cm⁻¹ for triazole C-H stretching .

Reduction Reactions

The azide group reduces to an amine under specific conditions :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to RT | 3-Aminobenzoic acid | ~85% |

| H₂/Pd-C | Ethanol, RT | 3-Aminobenzoic acid | >90% |

Applications :

-

Synthesis of bioactive amines for drug discovery.

-

Intermediate in proteomics research.

Substitution Reactions

The azide group undergoes nucleophilic displacement, enabling diverse functionalization :

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 80°C | 3-(Alkyl/aryl amino)benzoic acid |

| Thiols | CuI, DIPEA, RT | 3-Sulfanylbenzoic acid derivatives |

Example : Reaction with benzylamine in DMF yields 3-(benzylamino)benzoic acid, characterized by HPLC and NMR .

Thermal and Photochemical Decomposition

3-Azidobenzoic acid decomposes upon heating or UV irradiation to generate reactive nitrenes :

| Condition | Primary Pathway | Products |

|---|---|---|

| Δ > 150°C | Nitrene formation → dimerization | trans-Azobenzene derivatives |

| UV light (254 nm) | Nitrene intermediates → rearrangement | 2,1-Benzisoxazolone |

Mechanistic Insight :

-

Singlet nitrenes form under direct UV irradiation, while triplet nitrenes dominate with sensitizers .

-

X-ray crystallography confirmed nitrene intermediates in acid-base complexes .

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group facilitates ester/amide bond formation :

| Reagent | Conditions | Product |

|---|---|---|

| SOCl₂ | Reflux, 4h | 3-Azidobenzoyl chloride |

| Benzyl alcohol | Pyridine, RT | This compound benzyl ester |

Example : 3-Azidobenzoyl chloride reacts with benzoin to form esters, cyclized to oxazoles under ammonium acetate/acetic acid .

Staudinger Reaction

Reaction with triphenylphosphine forms iminophosphoranes, hydrolyzable to amines :

Reaction :

this compound + PPh₃ → Iminophosphorane intermediate → 3-Aminobenzoic acid (after hydrolysis).

Analytical Characterization

Key techniques for monitoring reactions:

科学的研究の応用

3-Azidobenzoic Acid has several applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of 3-Azidobenzoic Acid primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in bioconjugation or drug synthesis.

類似化合物との比較

4-Azidobenzoic Acid: Another azide derivative of benzoic acid with the azide group at the para position.

2-Azidobenzoic Acid: Azide derivative with the azide group at the ortho position.

3-Aminobenzoic Acid: Precursor to 3-Azidobenzoic Acid with an amino group instead of an azide.

Uniqueness: this compound is unique due to its meta-positioned azide group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s chemical behavior and its suitability for specific applications in click chemistry and bioconjugation.

生物活性

3-Azidobenzoic acid (ABA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and antiparasitic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with an azide group (-N₃) attached to the benzene ring. Its chemical formula is C₇H₅N₃O₂, and it exhibits properties typical of both benzoic acids and azides. The presence of the azide group is particularly noteworthy as it can participate in various chemical reactions, including click chemistry, which has implications for drug development and molecular biology.

Antiviral Activity

Research has demonstrated that this compound derivatives exhibit significant antiviral activity. A study evaluated the efficacy of amino acid phosphoramidate monoesters derived from this compound against HIV-1. The compounds showed no cytotoxicity at concentrations up to 100 µM and effectively inhibited HIV-1 replication at concentrations ranging from 0.08 to 30 µM. Notably, the mechanism of action was identified as affecting viral replication post-virus entry but prior to viral DNA integration, indicating a novel pathway for antiviral intervention .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Concentration Range (µM) | Cytotoxicity (100 µM) | Mechanism of Action |

|---|---|---|---|

| 3a | 0.08 - 30 | No | Post-entry inhibition |

| 4a | 0.08 - 30 | No | Post-entry inhibition |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In a study assessing various benzoic acid derivatives, compounds including ABA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the substituents on the benzene ring could enhance antibacterial potency .

Case Study: SAR Analysis

A systematic SAR analysis revealed that introducing electron-withdrawing groups on the aromatic ring increased the antibacterial activity of derivatives compared to unsubstituted benzoic acids. This finding underscores the importance of chemical modifications in optimizing biological activity.

Antiparasitic Activity

In addition to its antiviral and antibacterial properties, this compound has shown promise as an antiparasitic agent. A study focused on Chagas disease highlighted that certain benzoic acid derivatives, including those related to ABA, displayed potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from ABA demonstrated lower lysis concentrations than commercially available treatments .

Table 2: Trypanocidal Activity Against T. cruzi

| Compound | Lysis Concentration (LC50) | Comparison with Standard Drugs |

|---|---|---|

| ABA Derivative A | <0.15 µM | More potent than Nifurtimox |

| ABA Derivative B | <0.22 µM | More potent than Benznidazole |

特性

IUPAC Name |

3-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWVXXQSZTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044888 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-35-2 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。